molecular formula C16H20FNO4 B6149162 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid CAS No. 1823264-44-3

2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid

Cat. No.: B6149162
CAS No.: 1823264-44-3
M. Wt: 309.33 g/mol
InChI Key: SMWDEKJGLQIVDO-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid is an organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorophenyl moiety adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino ester, cyclization can be achieved using a base such as sodium hydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the azetidine intermediate.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the biological activity of azetidine derivatives and their interactions with biological targets.

    Material Science: Its unique structure may find applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the azetidine ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid: This compound is similar but lacks the fluorophenyl group, which can significantly alter its chemical properties and applications.

    2-{1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid:

Uniqueness

The presence of the fluorophenyl group in 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid distinguishes it from similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications.

Properties

CAS No.

1823264-44-3

Molecular Formula

C16H20FNO4

Molecular Weight

309.33 g/mol

IUPAC Name

2-[3-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-9-16(10-18,8-13(19)20)11-5-4-6-12(17)7-11/h4-7H,8-10H2,1-3H3,(H,19,20)

InChI Key

SMWDEKJGLQIVDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC(=CC=C2)F

Purity

95

Origin of Product

United States

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